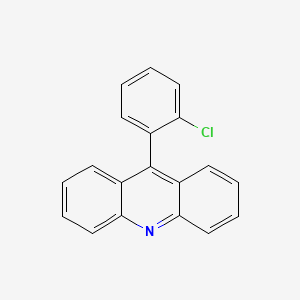

9-(2-Chlorophenyl)acridine

CAS No.: 36762-16-0

Cat. No.: VC16481836

Molecular Formula: C19H12ClN

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36762-16-0 |

|---|---|

| Molecular Formula | C19H12ClN |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 9-(2-chlorophenyl)acridine |

| Standard InChI | InChI=1S/C19H12ClN/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12H |

| Standard InChI Key | XQLYYXFSXAIGJZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=CC=C4Cl |

Introduction

Chemical Structure and Physicochemical Properties

9-(2-Chlorophenyl)acridine belongs to the acridine family, characterized by a tricyclic aromatic system comprising two benzene rings fused to a central pyridine ring. The 2-chlorophenyl group at the 9-position introduces steric and electronic effects that influence its reactivity and intermolecular interactions. Key physicochemical parameters derived from experimental data include a density of , a boiling point of , and a flash point of . The compound’s high thermal stability and planar geometry facilitate its role in π-π stacking interactions, which are critical in catalytic and materials science applications.

Table 1: Physicochemical Properties of 9-(2-Chlorophenyl)acridine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.76 g/mol |

| Density | |

| Boiling Point | |

| Flash Point | |

| Exact Mass | 289.066 Da |

| Partition Coefficient (LogP) | 5.71 |

The compound’s electronic structure, validated by quantum chemical calculations, reveals a highest occupied molecular orbital (HOMO) localized on the acridine core and a lowest unoccupied molecular orbital (LUMO) extending into the chlorophenyl substituent. This electronic distribution underpins its redox activity, particularly in photoinduced electron transfer processes .

Synthesis and Preparation Methods

The synthesis of 9-(2-chlorophenyl)acridine typically employs ortho-lithiation–cyclization strategies. A representative protocol involves treating ortho-lithiated pivaloyl aniline derivatives with benzoyl chloride to form tertiary alcohols, which undergo acid-catalyzed cyclization to yield the acridine framework . Modifications to this method, such as the use of HBF as a protonating agent, enable the generation of N-protonated acridinium species in situ, which are critical for catalytic applications .

Recent advances highlight the utility of Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at the 9-position. For instance, palladium-catalyzed coupling of 9-bromoacridine with 2-chlorophenylboronic acid provides a high-yield route to the target compound. Post-functionalization strategies, including methylation at the 3,6-positions, enhance stability without significantly compromising redox potentials .

Catalytic Applications in Organic Synthesis

9-(2-Chlorophenyl)acridine derivatives have demonstrated exceptional utility as photoredox catalysts in anti-Markovnikov hydration reactions. Under blue light irradiation (450 nm), the protonated acridinium species catalyzes the addition of water to 1,1-disubstituted alkenes, yielding tertiary alcohols with high regioselectivity. A representative reaction involves the conversion of 2-methyl-1-phenylpropene to 2-methyl-1-phenylpropan-2-ol in 85% yield (Table 2) .

Table 2: Scope of Anti-Markovnikov Hydration Catalyzed by 9-(2-Chlorophenyl)acridine Derivatives

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Methyl-1-phenylpropene | 2-Methyl-1-phenylpropan-2-ol | 85 |

| 1,1-Diphenylethylene | 1,1-Diphenylethanol | 78 |

| 1-Methylcyclohexene | 1-Methylcyclohexanol | 72 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume